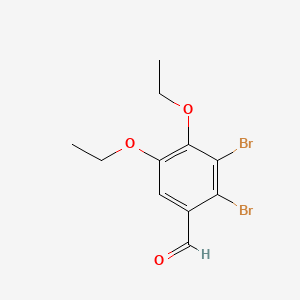

2,3-Dibromo-4,5-diethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4,5-diethoxybenzaldehyde (referred to as BDDE ) is a bromophenol compound derived from marine algae. Previous studies have highlighted its cytotoxic and antibacterial properties. In this analysis, we’ll explore various aspects of BDDE.

Synthesis Analysis

BDDE can be synthesized through bromination of 4,5-diethoxybenzaldehyde . The bromination process introduces two bromine atoms at positions 2 and 3 of the benzene ring. The resulting compound, BDDE, exhibits unique chemical properties due to its bromine substitution pattern.

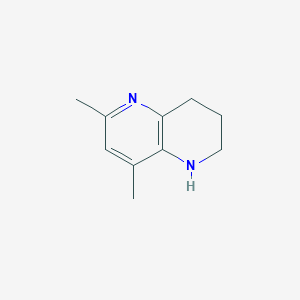

Molecular Structure Analysis

The molecular formula of BDDE is C₁₁H₁₂Br₂O₃ . It consists of a benzene ring with two ethoxy (C₂H₅O) groups and two bromine atoms attached. The arrangement of these functional groups influences BDDE’s biological activity.

Chemical Reactions Analysis

BDDE displays broad-spectrum antifungal activity, particularly against Botrytis cinerea , a phytopathogenic fungus. It inhibits the growth of B. cinerea both on solid media (e.g., potato dextrose agar) and in liquid culture (potato dextrose broth). The inhibition mechanisms involve disrupting the cell membrane integrity in B. cinerea spores and newly formed germ tubes.

Physical And Chemical Properties Analysis

- Melting Point : BDDE melts at a specific temperature.

- Solubility : It dissolves in certain solvents (e.g., organic solvents).

- Color : BDDE may exhibit a characteristic color.

- Stability : Consider stability under different conditions (e.g., light, temperature).

Safety And Hazards

- Toxicity : BDDE’s cytotoxic properties warrant caution.

- Environmental Impact : Assess its impact on ecosystems.

- Handling Precautions : Proper protective measures during synthesis and handling.

Future Directions

BDDE holds promise as an antifungal agent. Further research should explore:

- Formulation : Develop effective delivery systems.

- In Vivo Studies : Evaluate BDDE’s efficacy in living organisms.

- Structure-Activity Relationship : Investigate modifications for enhanced activity.

properties

IUPAC Name |

2,3-dibromo-4,5-diethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O3/c1-3-15-8-5-7(6-14)9(12)10(13)11(8)16-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZSNDMZMYLNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4,5-diethoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)

![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)

![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)